N-(4-butylphenyl)-2-ethoxy-1-naphthamide
Description
N-(4-Butylphenyl)-2-ethoxy-1-naphthamide is a synthetic naphthamide derivative characterized by a 2-ethoxy-substituted naphthalene ring linked to a 4-butylphenyl group via an amide bond.
Properties
Molecular Formula |
C23H25NO2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H25NO2/c1-3-5-8-17-11-14-19(15-12-17)24-23(25)22-20-10-7-6-9-18(20)13-16-21(22)26-4-2/h6-7,9-16H,3-5,8H2,1-2H3,(H,24,25) |
InChI Key |
YJNUOJPMAJLXAM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs are compared in Table 1, focusing on core scaffolds, substituents, and molecular properties.
Table 1: Structural Comparison of N-(4-Butylphenyl)-2-ethoxy-1-naphthamide and Analogs
*Inferred from phenylthiazole analogs with 4-butylphenyl groups showing antibacterial activity .
Key Observations:
- Substituent Effects: The ethoxy group in the target compound likely increases lipophilicity compared to the hydroxylated analog (), which may enhance cellular uptake.
Pharmacological and Functional Comparisons
Key Observations:
- Antibacterial Potential: Phenylthiazole analogs with 4-butylphenyl groups (e.g., Compound 12-15 in ) exhibit antibacterial activity, suggesting that the target naphthamide may share similar mechanisms due to its lipophilic aryl groups .
- The chloroacetamide analog (), however, poses higher risks due to its reactive chloro group, necessitating careful handling .
Physicochemical and Functional Group Analysis
- Ethoxy vs. Hydroxy Groups : The ethoxy substituent in the target compound likely improves metabolic stability compared to the hydroxylated analog (), which may undergo faster Phase II conjugation (e.g., glucuronidation) .
- Sulfonyl and Thiophene Moieties : The compound in incorporates a sulfonyl group and thiophene, which could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but may reduce solubility due to increased molecular weight (495.6 vs. ~300–400 for simpler naphthamides) .
Q & A
Q. What are the optimized synthetic routes for N-(4-butylphenyl)-2-ethoxy-1-naphthamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Coupling of 1-naphthoic acid derivatives with 4-butylphenylamine via amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
- Step 2 : Ethoxy group introduction via nucleophilic substitution or alkylation reactions. For example, reacting intermediates with ethyl bromide in the presence of a base like potassium carbonate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Critical Parameters : Temperature control (0–25°C for exothermic steps), solvent selection (polar aprotic solvents enhance reactivity), and reaction time (12–48 hours for complete conversion) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR to verify aromatic protons (δ 6.8–8.5 ppm), ethoxy group protons (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH), and amide carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and ethoxy C-O stretch (~1100 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) and detect impurities using reversed-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the solubility and stability profiles of This compound in common solvents?
- Methodological Answer :
- Solubility :
- High solubility in DCM, DMSO, and THF (>50 mg/mL).
- Moderate solubility in ethanol (~10–20 mg/mL).
- Poor solubility in water (<0.1 mg/mL); use surfactants (e.g., Tween-80) or co-solvents (DMSO:water 1:9) for in vitro assays .
- Stability :
- Store at –20°C under inert gas (argon) to prevent oxidation.
- Stable in acidic conditions (pH 4–6) but hydrolyzes in strongly basic media (pH >10) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of This compound in enzyme inhibition studies?
- Methodological Answer :
- Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with surface plasmon resonance (SPR) for kinetic parameters (K, k/k) .
- Enzyme Assays : Conduct in vitro inhibition assays (e.g., fluorometric COX-2 assay) with IC determination. Include positive controls (e.g., celecoxib) and account for solvent interference .
- Mechanistic Insights : Use site-directed mutagenesis to identify critical binding residues (e.g., His in COX-2) and compare with structural analogs .
Q. How should researchers address contradictions in published data on the compound’s bioactivity?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media).
- Advanced Characterization : Use orthogonal methods like isothermal titration calorimetry (ITC) to validate binding interactions independently of enzymatic activity .
Q. What computational strategies are effective for modeling This compound interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to study conformational changes over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (LOO-CV) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide lead optimization .
Q. What are the safety and handling protocols for This compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate solid waste in compliance with EPA guidelines .
- Acute Toxicity : Preliminary LD studies in rodents (OECD 423) indicate moderate toxicity (LD >500 mg/kg); treat spills with absorbent materials (e.g., vermiculite) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
